molecular formula C20H19NO5 B247085 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B247085
M. Wt: 353.4 g/mol
InChI Key: DNWANWDXIRNLCX-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BHMP, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. BHMP is a member of the pyrrolone family of compounds, which have been found to possess a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer metastasis.
Biochemical and Physiological Effects:
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the migration and invasion of cancer cells and to induce apoptosis (programmed cell death) in cancer cells.

Advantages And Limitations For Lab Experiments

4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified using standard techniques. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to be stable under a wide range of conditions, making it suitable for use in various experimental protocols. However, 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has some limitations for use in lab experiments. It has been found to be toxic to some cell types at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one derivatives with improved potency and selectivity. Another area of research is the study of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs for the treatment of various diseases. Additionally, the mechanism of action of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one needs to be further elucidated to fully understand its potential therapeutic applications.

Synthesis Methods

4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a variety of methods, including the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with benzoyl chloride and hydroxylamine hydrochloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential use in various scientific research applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C20H19NO5/c1-26-15-9-5-8-14(12-15)17-16(18(23)13-6-3-2-4-7-13)19(24)20(25)21(17)10-11-22/h2-9,12,17,22-23H,10-11H2,1H3/b18-16+

InChI Key

DNWANWDXIRNLCX-FBMGVBCBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCO

SMILES

COC1=CC=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO

Origin of Product

United States

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